molecular formula C13H16N2O5 B1331211 Z-Gly-sar-OH CAS No. 7801-91-4

Z-Gly-sar-OH

Cat. No. B1331211
CAS RN: 7801-91-4
M. Wt: 280.28 g/mol
InChI Key: DNSQLCGFBZSRPW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Z-Gly-sar-OH is C13H16N2O5 . It is a dipeptide that comprises an N-methylated peptide bond, which increases its stability against enzymatic degradation .


Chemical Reactions Analysis

Z-Gly-sar-OH is utilized for studying PEPT-1-mediated transport . It is also used in the development of high-speed NO2 sensors based on functionalized Single Walled Carbon Nanotubes .

Scientific Research Applications

Specific Scientific Field

Pharmacology

Summary of the Application

Z-Gly-sar-OH, also known as Glycyl-Sarcosine (Gly-Sar), is used in the study of PEPT-1-mediated transport . PEPT-1 (SLC15A1) plays a major role in nutritional supply with amino acids by mediating the intestinal influx of dipeptides and tripeptides generated during food digestion .

Methods of Application or Experimental Procedures

A highly sensitive Gly-Sar quantification assay for Caco-2 cell lysates was developed with a dynamic range of 0.1 to 1000 ng/mL (lower limit of quantification 0.68 nM) in 50 µL of cell lysate . The assay was validated following the applicable recommendations for bioanalytic method validation of the FDA and EMA .

Results or Outcomes

The sample preparation principle, combined with the high sensitivity of the UPLC-MS/MS quantification, is suitable for screening assays for PEPT-1 inhibitors and substrates in high-throughput formats and holds the potential for automation .

Application in Material Science

Specific Scientific Field

Material Science

Summary of the Application

Z-Gly-sar-OH is integrated into gelatin polymers via enzymatic crosslinking to improve the mechanical and conductive properties of hydrogels .

Methods of Application or Experimental Procedures

The mechanical properties and conductivity of the obtained hydrogel can be controlled by tuning the molar ratio of Z–Gln–Gly to the primary amino groups in gelatin .

Results or Outcomes

The hydrogel with the optimal mechanical properties exhibits a high storage modulus, compressive strength, tensile strength, and elongation at break . The obtained Gel–TG–ZQG (0.25) strain sensor exhibits a short response/recovery time and high sensitivity in small pressure ranges .

Application in Electronics

Specific Scientific Field

Electronics

Summary of the Application

Z-Gly-sar-OH, also known as N-benzyloxycarbonylglycine, is used to functionalize Single Walled Carbon Nanotubes (SWNTs) to improve their sensing properties, specifically for NO2 .

Methods of Application or Experimental Procedures

The functionalization process involves various parameters such as time and temperature, which are optimized and analyzed in detail . Z-Gly-OH creates a functionalization of the 1,3-dipolar cycloaddition type, which modifies the properties of CNTs while maintaining their electronic properties .

Results or Outcomes

The functionalization with Z-Gly-OH makes it possible to obtain amino groups on the surface of nanotubes in the absence of a solvent . The as-developed gas sensor shows fast response/recovery (~88 s/95 s) as well as high sensitivity 27% .

Application in Biomedical Engineering

Specific Scientific Field

Biomedical Engineering

Summary of the Application

Z-Gly-sar-OH is integrated into gelatin polymers via enzymatic crosslinking to create mechanically tough and conductive hydrogels .

Methods of Application or Experimental Procedures

The mechanical properties and conductivity of the obtained hydrogel can be controlled by tuning the molar ratio of Z–Gln–Gly to the primary amino groups in gelatin .

Results or Outcomes

The Gel–TG–ZQG (0.25) hydrogel-based sensors can detect full-range human activities, such as swallowing, fist clenching, knee bending and finger pressing, with high sensitivity and stability . The Gel–TG–ZQG hydrogels are noncytotoxic .

Application in Environmental Protection

Specific Scientific Field

Environmental Protection

Summary of the Application

Histidine-rich peptides (HRPs) and glycine- and histidine-rich peptides (GHRPs), which include Z-Gly-sar-OH, have potential applications in environmental protection . They are functionally versatile compounds that can be used in various areas of modern life .

Results or Outcomes

The use of HRPs and GHRPs, including Z-Gly-sar-OH, in environmental protection is still an emerging field . The potential outcomes of their application could include improved environmental health and sustainability .

Application in Health Monitoring Systems

Specific Scientific Field

Health Monitoring Systems

Summary of the Application

Z-Gly-sar-OH is used in the creation of gelatin-based conductive hydrogels, which have potential as biosensors for wearable devices and health-monitoring systems .

Methods of Application or Experimental Procedures

The hydrogel is created by integrating Z-Gly-sar-OH into gelatin polymers via enzymatic crosslinking . The mechanical properties and conductivity of the obtained hydrogel can be controlled by tuning the molar ratio of Z-Gly-sar-OH to the primary amino groups in gelatin .

Results or Outcomes

The Gel–TG–ZQG (0.25) hydrogel-based sensors can detect full-range human activities, such as swallowing, fist clenching, knee bending and finger pressing, with high sensitivity and stability . The Gel–TG–ZQG hydrogels are noncytotoxic .

Safety And Hazards

When handling Z-Gly-sar-OH, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Z-Gly-sar-OH is used in the development of a highly sensitive Gly-Sar quantification assay for Caco-2 cell lysates . This assay is suitable for screening assays for PEPT-1 inhibitors and substrates in high-throughput formats and holds the potential for automation .

properties

IUPAC Name

2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-15(8-12(17)18)11(16)7-14-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSQLCGFBZSRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293391
Record name Z-GLY-SAR-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-sar-OH

CAS RN

7801-91-4
Record name 7801-91-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-GLY-SAR-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Titlestad, B Schwitters, F Sundholm - Acta Chem. Scand. B, 1977 - actachemscand.org
A series of cyclic tetrapeptides, cb-MeAla-Sarj, ci,-Ala-Sarj, cD-Ala-Sar-vAla-Sar, cD-Ala-Sar-D-Ala-Sar, cb-Alaj-Sarj, c-Ala^-Sar, c-Ala4, c-Gly-Sar8, c-Gly-Sar-Gly-Sar, c-Gly2-Sar2, c-…
Number of citations: 34 actachemscand.org
K KAWASAKI, T TSUJI, K HIRASE… - Chemical and …, 1991 - jstage.jst.go.jp
N-Terminal tripeptide analogs of fibrin α-chain were synthesized and their inhibitory effect on fibrinogen/thrombin clotting was examined. A new water-soluble active ester, 3-pyridinium …
Number of citations: 13 www.jstage.jst.go.jp
K KAWASAKI, T TSUJI, K Hnuse, M MIYAN, Y IMoTo… - 1991 - jlc.jst.go.jp
N-Terminal tripeptide analogs of fibrin at-chain were synthesized and their inhibitory eiiect on fibrinogen/thrombin clotting was examined. A new water-soluble active ester, 3-pyridinium …
Number of citations: 0 jlc.jst.go.jp

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